Carboxylic Acid pKₐ Shift: Trifluoroalanine Core vs. Alanine and Mono‑Fluoroalanine
The trifluoroalanine scaffold (the hydrolysed form of ethyl 3,3,3-trifluoroalaninate) exhibits a carboxylic acid pKₐ of ≈0.81 (predicted), compared to pKₐ ≈ 2.34 for alanine and a virtually identical pKₐ for α‑fluoroalanine as alanine [1]. This represents a >30‑fold increase in acidity (ΔpKₐ ≈ 1.5 units), meaning the trifluoro compound is predominantly deprotonated at physiological pH while alanine exists in a mixed ionisation state.
| Evidence Dimension | Carboxylic acid pKₐ (aqueous, 25 °C) |
|---|---|
| Target Compound Data | pKₐ ≈ 0.81 (trifluoroalanine; predicted) |
| Comparator Or Baseline | Alanine: pKₐ ≈ 2.34; α‑fluoroalanine: pKₐ virtually identical to alanine |
| Quantified Difference | ΔpKₐ ≈ 1.5 units (≈32‑fold acidity increase vs. alanine) |
| Conditions | Predicted pKₐ (ACD/Labs); aqueous solution, 25 °C, most acidic proton |
Why This Matters
The profound pKₐ shift alters the compound's ionisation state, hydrogen‑bonding patterns, and solubility profile, directly impacting its behaviour in enzyme active sites, peptide coupling reactions, and formulation buffers—parameters where alanine or mono‑fluoroalanine esters would perform fundamentally differently.
- [1] Schlosser, M. (1998). Parametrization of Substituents: Effects of Fluorine and Other Heteroatoms on OH, NH, and CH Acidities. Angewandte Chemie International Edition, 37(11), 1496–1513. https://doi.org/10.1002/(SICI)1521-3773(19980619)37:11<1496::AID-ANIE1496>3.0.CO;2-U View Source
